2-(2,4-difluorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
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Description
2-(2,4-difluorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C14H13F2N3O3 and its molecular weight is 309.273. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity and Chemical Synthesis
Research into related compounds has shown significant interest in antioxidant activities and chemical synthesis methodologies. For instance, studies on new coumarin derivatives, including compounds with complex structures, demonstrate their antioxidant potential through various radical methods, indicating a broader applicability of such chemical frameworks in developing antioxidant agents (Kadhum et al., 2011).
Anticancer Drug Synthesis and Molecular Docking Analysis
The synthesis and structural analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, exhibiting anticancer activity, highlight the importance of structural elucidation and in silico modeling for targeting specific receptors (Sharma et al., 2018). Such research underpins the role of chemical synthesis in developing therapeutics.
Coordination Complexes and Antioxidant Activity
Studies on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives reveal the impact of hydrogen bonding on self-assembly processes and demonstrate significant antioxidant activities. These insights suggest potential applications in designing metal-organic frameworks and antioxidants (Chkirate et al., 2019).
Herbicidal Activities of Pyridazine Derivatives
Research on the synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives provides a foundation for developing new agrochemicals. Some compounds were found to inhibit chlorophyll synthesis and demonstrated potent herbicidal activities, comparable to commercial herbicides (Xu et al., 2008).
Metabolic Activation and Biotransformation Studies
The metabolic activation and biotransformation of pyrazinone-containing thrombin inhibitors reveal complex metabolic pathways, including novel ring oxidation, rearrangement, and covalent binding to proteins. These findings are crucial for understanding the metabolic stability and safety of new drug candidates (Singh et al., 2003).
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3/c15-10-3-4-12(11(16)8-10)22-9-13(20)17-6-7-19-14(21)2-1-5-18-19/h1-5,8H,6-7,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRQVYQOUQDUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)COC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.